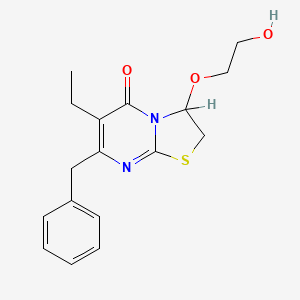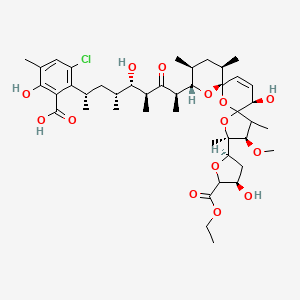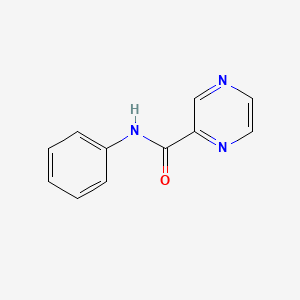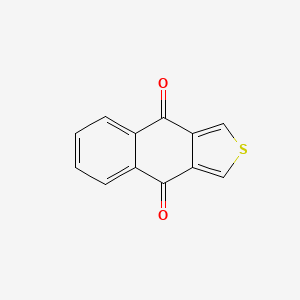
Naphtho(2,3-c)thiophene-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho(2,3-c)thiophene-4,9-dione is an organic compound that belongs to the class of naphthoquinones fused with a thiophene ring. This compound is known for its strong electron-withdrawing properties, making it a valuable component in various chemical and industrial applications, particularly in the field of organic electronics and photovoltaics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of naphtho(2,3-c)thiophene-4,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1,4-naphthoquinone with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Naphtho(2,3-c)thiophene-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Naphtho(2,3-c)thiophene-4,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to its unique chemical structure.
作用機序
The mechanism of action of naphtho(2,3-c)thiophene-4,9-dione involves its strong electron-withdrawing properties, which influence the electronic properties of the molecules it interacts with. This compound can modulate the electronic structure of polymers and other materials, enhancing their performance in electronic applications. The molecular targets and pathways involved include the modulation of charge transport and energy levels in organic electronic devices .
類似化合物との比較
Naphtho(2,3-b)thiophene-4,9-dione: Similar structure but different electronic properties.
Benzodithiophene derivatives: Used in similar applications but with different structural features.
Thieno[3,4-b]thiophene derivatives: Another class of thiophene-fused compounds with distinct properties.
Uniqueness: Naphtho(2,3-c)thiophene-4,9-dione is unique due to its specific fusion of naphthoquinone and thiophene, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in the development of high-performance organic electronic materials .
特性
CAS番号 |
33527-20-7 |
|---|---|
分子式 |
C12H6O2S |
分子量 |
214.24 g/mol |
IUPAC名 |
benzo[f][2]benzothiole-4,9-dione |
InChI |
InChI=1S/C12H6O2S/c13-11-7-3-1-2-4-8(7)12(14)10-6-15-5-9(10)11/h1-6H |
InChIキー |
OMZKZKGVFMWHOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CSC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





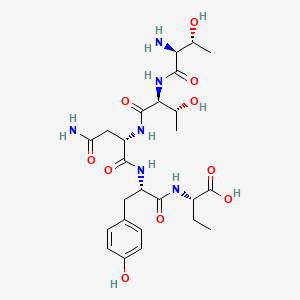
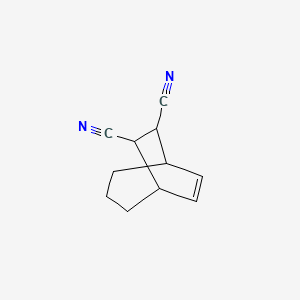
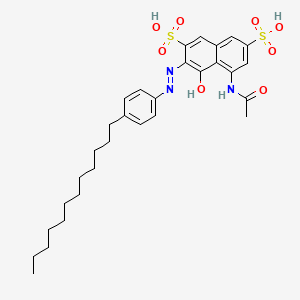

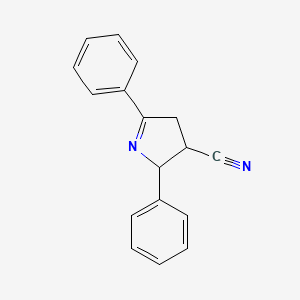
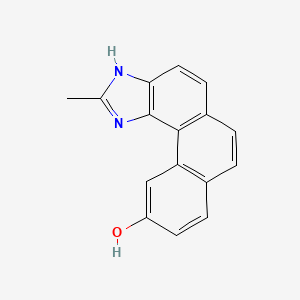
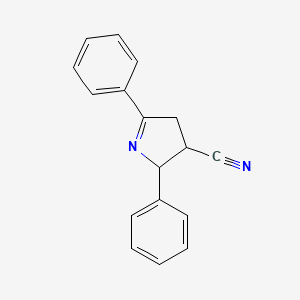
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
